Cas no 3248-05-3 (4,7-Dimethyl-1,10-phenanthroline)

4,7-Dimethyl-1,10-phenanthroline is a chelating ligand with a rigid phenanthroline backbone, featuring methyl substituents at the 4 and 7 positions. This modification enhances its electron-donating properties and steric influence, making it valuable in coordination chemistry and catalysis. The compound exhibits strong binding affinity for transition metals, particularly copper(I) and iron(II), facilitating applications in luminescent materials, electrochemical sensors, and homogeneous catalysis. Its structural stability and tunable electronic characteristics make it a preferred choice for designing metal-organic complexes. The dimethyl groups further improve solubility in organic solvents, broadening its utility in synthetic and analytical chemistry. This ligand is widely used in research and industrial processes requiring precise metal coordination.
4,7-Dimethyl-1,10-phenanthroline structure
3248-05-3 structure
Product Name:4,7-Dimethyl-1,10-phenanthroline
CAS No:3248-05-3
MF:C14H12N2
MW:208.258482933044
MDL:MFCD00004979
CID:43965
PubChem ID:87567402
Update Time:2025-06-15

4,7-Dimethyl-1,10-phenanthroline Chemical and Physical Properties

Names and Identifiers

    • 4,7-Dimethyl-1,10-phenanthroline
    • 1,10-Phenanthroline,4,7-dimethyl
    • 4,7-dimethyl-1,10-phenanthroline monohydrate
    • 4,7-Dimethyl-o-phenanthroline
    • 4,7-Me2-phen
    • 4,7-Me-Phen
    • Dicyclohexano-18-crown-6
    • NSC 4281
    • FT-0634746
    • NS00029285
    • D0772
    • NCGC00247283-01
    • DB02586
    • SY037737
    • DTXSID9062932
    • BDBM50401348
    • 4,7-Dimethyl-(1,10)phenanthroline
    • Oprea1_825186
    • NSC-4281
    • 1,10-Phenanthroline, 4,7-dimethyl-
    • UNII-P3YJ54Z8ZO
    • CS-W004562
    • DS-2431
    • NSC4281
    • SCHEMBL182930
    • 4,7-DIMETHYL-[1,10]PHENANTHROLINE
    • 3248-05-3
    • EINECS 221-827-5
    • 5-Fluoro-l-(2-furanidinyl)-4-(trimethylsilyloxy)-2-pyrimidone
    • PD007843
    • MFCD00004979
    • P3YJ54Z8ZO
    • AKOS003369115
    • C74659
    • 4,7-dimethy-1,10-phenathroline(monohydrate)
    • Q27093559
    • CHEMBL593442
    • DB-050425
    • ALBB-023379
    • 1,10Phenanthroline, 4,7dimethyl
    • DTXCID8038516
    • 1,10-phenanthroline, 4,7-dimethyl-, hydrate
    • 4,7Dimethylophenanthroline
    • 221-827-5
    • 621-776-2
    • MDL: MFCD00004979
    • Inchi: 1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3
    • InChI Key: JIVLDFFWTQYGSR-UHFFFAOYSA-N
    • SMILES: N1C=CC(C)=C2C=CC3=C(C)C=CN=C3C=12

Computed Properties

  • Exact Mass: 208.10000
  • Monoisotopic Mass: 208.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • Color/Form: Yellowish brown to brown powder
  • Density: 1.1202 (rough estimate)
  • Melting Point: 190.0 to 196.0 deg-C
  • Boiling Point: 338.63°C (rough estimate)
  • Flash Point: 176.9ºC
  • Refractive Index: 1.6152 (estimate)
  • Water Partition Coefficient: Soluble in benzene and alcohol. Slightly soluble in water.
  • PSA: 25.78000
  • LogP: 3.39980
  • Solubility: Soluble in benzene and alcohol. Slightly soluble in water.
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4,7-Dimethyl-1,10-phenanthroline Security Information

4,7-Dimethyl-1,10-phenanthroline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4,7-Dimethyl-1,10-phenanthroline Related Literature

Additional information on 4,7-Dimethyl-1,10-phenanthroline

Chemical and Biological Properties of 4,7-Dimethyl-1,1,10-phenanthroline (CAS No. 3248-05-3)

The 4,7-Dimethyl-1,10-phenanthroline, identified by CAS No. 3248-05-3, is a versatile organic compound classified as a substituted phenanthroline derivative. Structurally characterized by two methyl groups attached to the 4th and 7th positions of the phenanthroline scaffold (C12H10N2), this molecule exhibits unique coordination chemistry properties due to its bidentate nitrogen donor sites. Recent advancements in its synthesis and application have positioned it as a critical reagent in diverse fields including medicinal chemistry, analytical spectroscopy, and material science.

In the realm of transition metal complexation, studies published in the Journal of the American Chemical Society (JACS) in 2023 highlighted its exceptional ability to form stable complexes with copper(II) ions under physiological conditions. Researchers demonstrated that these complexes exhibit redox activity ideal for designing electrochemical biosensors targeting dopamine and serotonin detection in biological fluids. The methyl substitution at positions 4 and 7 enhances hydrophobic interactions while maintaining the planar geometry required for effective π-stacking with biomolecules—a property validated through X-ray crystallography studies conducted at MIT's Department of Chemistry.

Biochemical applications have expanded significantly with findings from Stanford University's Institute for Chemical Biology (published Q1 2024). When employed as a ligand in zinc(II) coordination environments, this compound stabilizes enzyme active sites through specific metal ion binding. A notable example involves its use in preserving the catalytic efficiency of carbonic anhydrase during cryogenic storage—a breakthrough for biopharmaceutical cold-chain logistics where maintaining enzyme functionality is paramount.

Synthetic chemists have recently exploited its structure in the construction of metal organic frameworks (MOFs). A collaborative study between Oxford and Tsinghua University (Nature Chemistry 2023) revealed that incorporating 4,7-dimethylphenanthroline into MOF architectures creates porous materials with tunable electronic properties. These materials show promise as drug delivery systems due to their controlled release mechanisms triggered by pH changes—a critical feature for targeted cancer therapy applications.

In photodynamic therapy research published in Angewandte Chemie (July 2024), this compound has been modified into photosensitizers capable of generating reactive oxygen species under near-infrared light. The dimethyl substitution extends absorption spectra into biologically favorable wavelengths while improving cellular uptake efficiency by up to 68% compared to unsubstituted analogs—properties critical for deep tissue penetration in oncological treatments.

Spectroscopic analysis confirms its role as an effective chelating agent for imaging applications. Preclinical trials reported in Magnetic Resonance Imaging Journal (March 2024) show that gadolinium complexes formed with this ligand exhibit reduced toxicity compared to conventional contrast agents while maintaining T1-weighted imaging efficacy. The compound's structural rigidity suppresses paramagnetic relaxation interference even at low concentrations.

New synthetic pathways developed at ETH Zurich (Chemical Communications 2024) employ palladium-catalyzed cross-coupling reactions to produce high-purity derivatives with tailored substituent patterns. This method achieves >99% purity using microwave-assisted protocols under ambient pressure—a significant improvement over traditional reflux methods requiring elevated temperatures and longer reaction times.

Biological stability studies conducted at Scripps Research Institute revealed that when conjugated with polyethylene glycol (PEG), the compound retains its coordination properties while gaining serum stability exceeding 72 hours. This modification enables sustained drug delivery systems critical for chronic disease management strategies currently under investigation by pharmaceutical companies like Novartis AG.

In enzymology research published in Biochemistry Letters (June 2024), this ligand was found to modulate cytochrome P450 activity through allosteric binding mechanisms rather than direct inhibition. Such behavior opens new avenues for designing enzyme regulators that avoid common off-target effects associated with competitive inhibitors—particularly valuable for developing personalized pharmacotherapy approaches.

Cryogenic electron microscopy (Cryo-EM) studies from Harvard Medical School (ACS Chemical Biology 2024) demonstrated how this compound binds selectively to histidine residues within protein pockets during structural determination processes. Its ability to form non-covalent interactions without perturbing native conformations makes it an indispensable tool in structural biology research involving delicate biomolecular assemblies.

The compound's photophysical characteristics were further explored by researchers at Max Planck Institute for Colloids and Interfaces (Chemistry of Materials 2023). When incorporated into conjugated polymer matrices, it enhances electroluminescence efficiency through energy transfer pathways validated using time-resolved fluorescence spectroscopy—a discovery being commercialized in next-generation OLED technologies requiring high color purity emission profiles.

New computational modeling techniques applied by UC Berkeley chemists have identified novel binding modes when paired with lanthanide ions using density functional theory (DFT). These simulations predict chelation geometries that could improve luminescence quantum yields up to threefold compared to existing ligands—a prediction currently being validated experimentally through time-resolved emission spectroscopy experiments.

In analytical chemistry applications reported in Analytical Chemistry Reviews (January 2025), derivatized forms of this compound enable sensitive detection of trace heavy metals down to femtomolar concentrations using surface-enhanced Raman scattering (SERS). The dimethyl groups create steric hindrance that prevents non-specific adsorption on plasmonic substrates while maintaining strong metal-ligand bonds essential for reliable quantification methods.

Bioconjugation studies led by Cambridge University's Department of Biochemistry revealed that thiol-functionalized derivatives maintain their coordination properties after attachment to antibody frameworks. This allows creation of targeted imaging agents where metal ion complexation occurs post-conjugation without compromising antigen-binding affinity—a major advancement published recently in Biomaterials Science Journal.

Sustainable synthesis approaches developed at Kyoto University utilize biomass-derived solvents achieving >95% yield reductions in solvent usage compared to conventional methods. Their green chemistry protocol employs microwave irradiation under solvent-free conditions mediated by solid acid catalysts—complying with current industry trends toward environmentally responsible manufacturing practices outlined in IUPAC's latest sustainability guidelines.

New crystal engineering strategies from TU Delft researchers demonstrate how varying crystallization conditions can produce polymorphic forms differing significantly in their thermal stability profiles (Crystal Growth & Design, August 2024). One particular form showed exceptional resistance up to 385°C when doped with aluminum ions during crystallization—a property now being evaluated for high-performance semiconductor applications requiring stable organic matrices.

In nanotechnology applications reported at the Materials Research Society Spring Meeting 2025, self-assembled monolayers formed using this compound exhibit tunable surface energies depending on substrate functionalization patterns. These nanostructured surfaces are being tested as cell culture platforms where controlled adhesion properties could revolutionize organ-on-a-chip systems used extensively today across pharmaceutical R&D departments worldwide.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:3248-05-3)4,7-Dimethyl-1,10-phenanthroline
sfd1338
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Quantity:200kg
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:3248-05-3)4,7-Dimethyl-1,10-phenanthroline
A946658
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):174.0/317.0/742.0
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